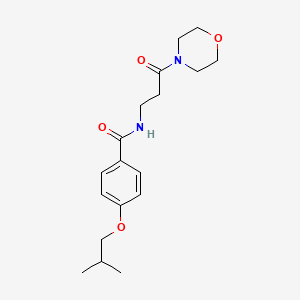![molecular formula C16H17N3O3 B4535927 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4535927.png)
2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Descripción general
Descripción
2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that belongs to the class of pyrazolopyrimidines. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the body. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The compound 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one acts as a competitive inhibitor of 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. It binds to the catalytic site of the enzyme and prevents it from breaking down cGMP. This leads to an increase in the levels of cGMP in the body, which in turn leads to vasodilation and smooth muscle relaxation.
Biochemical and physiological effects:
The compound 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have several biochemical and physiological effects. It has been shown to increase the levels of cGMP in the body, which leads to vasodilation and smooth muscle relaxation. This makes it useful in the treatment of diseases such as erectile dysfunction, pulmonary arterial hypertension, and Raynaud's phenomenon.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, which makes it useful in the study of cGMP signaling pathways. One limitation is that it is a synthetic compound, which means that it may not accurately represent the effects of natural compounds in the body.
Direcciones Futuras
There are several future directions for the study of 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is the development of more potent and selective inhibitors of 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Another direction is the study of the effects of this compound on other signaling pathways in the body. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases should be explored further.
Aplicaciones Científicas De Investigación
The compound 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of 2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, which is responsible for the breakdown of cGMP. This leads to an increase in the levels of cGMP in the body, which in turn leads to vasodilation and smooth muscle relaxation.
Propiedades
IUPAC Name |
2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-8-14(20)19-16(17-10)15(13(18-19)9-21-2)11-4-6-12(22-3)7-5-11/h4-8,18H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUCFEOXBRQNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4535850.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4535853.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4535867.png)
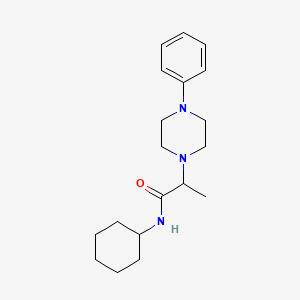
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4535874.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4535877.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4535908.png)
![5-(difluoromethyl)-3-methyl-1-{[(2-methylbenzyl)thio]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4535912.png)
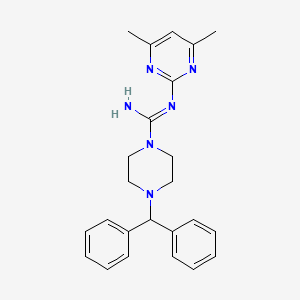
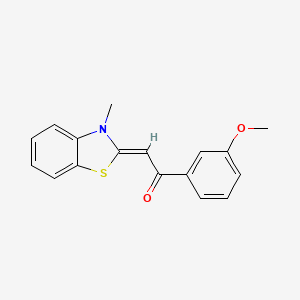

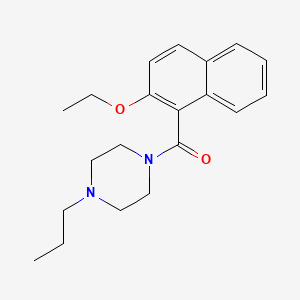
![3-methyl-6-(4-methylphenyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4535967.png)
